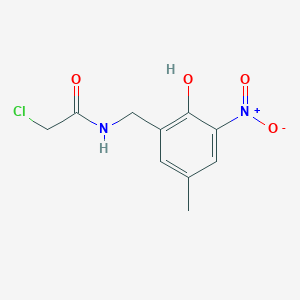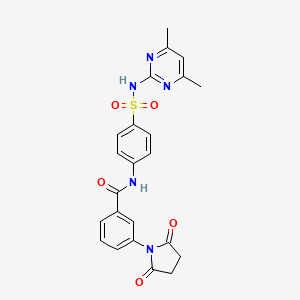
2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a benzene ring (from the benzyl group) substituted with a hydroxy group, a methyl group, and a nitro group. The benzene ring would be connected to an acetamide group through a carbon-chlorine bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups like the nitro group and the acetamide group would likely make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The presence of a nitro group and a chloroacetamide moiety suggests that it may act as a precursor in the synthesis of novel pharmaceuticals. For instance, it could be used to develop new anti-inflammatory agents or antibiotics, considering the relevance of similar structures in existing drugs .
Organic Synthesis
“2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide” can serve as a building block in organic synthesis. Its benzylic position is particularly reactive, allowing for various chemical transformations such as nucleophilic substitution or oxidation. This reactivity can be harnessed to synthesize complex organic molecules, potentially leading to the development of new materials or chemical probes .
Drug Design
In drug design, the compound’s molecular framework could be modified to create derivatives with enhanced biological activity. By altering the substituents on the benzene ring or the acetamide portion, researchers can generate a library of compounds to be screened for desirable therapeutic properties .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that target chloroacetamides or nitroaromatic compounds. Understanding these interactions can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .
Chemical Engineering
From a chemical engineering perspective, this compound could be involved in process optimization studies. Its stability under various conditions can be analyzed to improve the efficiency of chemical reactions in industrial settings. Additionally, it could be used in the development of green chemistry protocols, aiming to reduce hazardous byproducts .
Pharmacology
Pharmacologically, the compound’s effects on biological systems can be investigated. It may have antioxidant properties due to its structural similarity to known antioxidants. Research could focus on its potential use in preventing oxidative stress-related diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-hydroxy-5-methyl-3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6-2-7(5-12-9(14)4-11)10(15)8(3-6)13(16)17/h2-3,15H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLROCNNZMAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)

![N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2870562.png)
![N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870564.png)

![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)
![Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2870568.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2870570.png)


![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2870573.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2870574.png)
![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2870577.png)